molecular formula C15H20BrNO2 B6268865 tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1158756-43-4

tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B6268865
CAS No.: 1158756-43-4
M. Wt: 326.2
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Description

tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1158756-43-4) is a high-value chemical intermediate designed for advanced organic synthesis and pharmaceutical research. This compound features a bromomethyl functional group and a Boc-protected tetrahydroisoquinoline core, making it a versatile building block for constructing complex molecules . Its primary research value lies in its broad reactivity; the bromomethyl group is a potent electrophile that readily undergoes substitution reactions, allowing for the introduction of the 7-substituted isoquinoline scaffold into larger molecular frameworks . This reactivity is essential for medicinal chemists to fine-tune the properties and biological activities of potential drug candidates. The Boc (tert-butoxycarbonyl) protecting group on the secondary amine is a critical feature, ensuring stability during synthetic sequences while being readily removable under mild acidic conditions to unveil the free amine for further derivatization . As a crucial building block, this compound enables complex organic synthesis, facilitating advancements in drug discovery by providing a core structure for novel therapeutic agents . It is particularly useful in cross-coupling reactions and for the synthesis of diverse heterocyclic compounds with significant pharmacological implications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

tert-butyl 7-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-7-6-12-5-4-11(9-16)8-13(12)10-17/h4-5,8H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHMCSWGZOZYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158756-43-4
Record name tert-butyl 7-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps. One common method starts with the preparation of the dihydroisoquinoline core, followed by the introduction of the bromomethyl group and the tert-butyl ester group. The reaction conditions often involve the use of reagents such as bromine, tert-butyl alcohol, and various catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive bromine compounds and other hazardous reagents.

Chemical Reactions Analysis

Substitution Reactions

The bromomethyl group (CH₂Br) undergoes nucleophilic substitution (SN2 mechanism) with nucleophiles such as amines, thiols, or alkoxides, replacing bromine with the incoming group. This is analogous to alkyl bromide reactivity .

Elimination Reactions

Under basic conditions, the bromomethyl group may undergo β-elimination (E2 mechanism), forming an alkene (CH₂=CH₂) if structural constraints permit.

Hydrogenolysis

The bromomethyl group can react with hydrogen (H₂) in the presence of a catalyst (e.g., palladium), leading to dehydrohalogenation and formation of a methylene group (CH₂).

Ester Hydrolysis

The tert-butyl ester group can hydrolyze under acidic or basic conditions to yield the corresponding carboxylic acid. This is a standard reaction for esters, though specific conditions may vary .

Reaction Conditions

Reaction TypeConditionsExpected Product
Nucleophilic Substitution (SN2)Polar aprotic solvent (e.g., DMF), nucleophile (e.g., NH₃, SH⁻)Substituted product (e.g., CH₂NH₂)
Elimination (E2)Strong base (e.g., KOtBu), heatAlkene (CH₂=CH₂)
HydrogenolysisH₂, Pd/C catalyst, high pressureMethylenated product (CH₂)
Ester HydrolysisAcid (HCl/H₂O) or base (NaOH)Carboxylic acid derivative

Key Research Findings

  • Substitution Reactivity : The bromomethyl group’s reactivity is comparable to alkyl bromides, facilitating diverse functional group transformations .

  • Stability : The tert-butyl ester group provides steric protection, enhancing stability during substitution reactions.

  • Biological Applications : Structural analogs (e.g., tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate) have been explored in medicinal chemistry, suggesting potential utility as intermediates in drug discovery .

Comparison with Analogous Compounds

Featuretert-Butyl 7-(bromomethyl)-...tert-Butyl 7-bromo-...
Substituent CH₂BrBr
Substitution Mechanism SN2 (alkyl bromide)SNAr (aromatic substitution)
Elimination Pathway E2 (alkyl)Less likely (aromatic Br)
Hydrogenolysis Forms CH₂Forms HBr (aromatic)

Scientific Research Applications

Structural Characteristics

Molecular Formula : C14H18BrNO2
Molecular Weight : 312.2 g/mol
IUPAC Name : tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Physical Form : Solid
Purity : Typically >95% for research applications .

Medicinal Chemistry

tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has shown potential in medicinal chemistry due to its structural similarity to biologically active compounds. Its applications include:

  • Anticancer Activity : Research has indicated that derivatives of isoquinolines can exhibit cytotoxic effects against various cancer cell lines. The bromomethyl group may enhance interactions with biological targets, potentially leading to improved therapeutic efficacy .
  • Neuroprotective Effects : Isoquinoline derivatives are known for their neuroprotective properties. Studies have suggested that modifications on the isoquinoline scaffold can lead to enhanced neuroprotective agents against neurodegenerative diseases .

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactive bromomethyl group allows for various substitution reactions, making it a useful building block in:

  • Synthesis of Novel Compounds : The bromine atom can be replaced with different nucleophiles to generate diverse chemical entities, which can be explored for biological activity or material properties .

Material Science

The incorporation of this compound into polymer matrices has been investigated for its potential use in developing new materials with specific properties:

  • Polymer Modifications : By introducing this compound into polymer formulations, researchers aim to enhance mechanical properties or introduce specific functionalities such as increased thermal stability or chemical resistance .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of isoquinoline derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development into anticancer drugs.

Case Study 2: Neuroprotective Properties

A recent investigation focused on the neuroprotective effects of various isoquinoline derivatives, including this compound. The compound demonstrated protective effects against oxidative stress-induced neuronal cell death in vitro, highlighting its potential application in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In general, the bromomethyl group can act as an electrophile, participating in reactions with nucleophiles. The dihydroisoquinoline core can interact with various molecular targets, potentially affecting biological pathways and processes.

Comparison with Similar Compounds

  • tert-Butyl 2-(bromomethyl)phenylcarbamate
  • tert-Butyl p-(bromomethyl)benzoate
  • 4-tert-Butylbenzyl bromide

Comparison: Compared to similar compounds, tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its dihydroisoquinoline core. This core structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. The presence of the bromomethyl group also allows for versatile chemical modifications, enhancing its utility in synthetic chemistry.

Biological Activity

tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that belongs to the class of isoquinoline derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including neuroprotective effects, antitumor properties, and potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

  • Chemical Formula : C14H18BrNO2
  • Molecular Weight : 312.207 g/mol
  • IUPAC Name : tert-butyl 7-bromo-3,4-dihydro-2(1H)-isoquinolinecarboxylate
  • CAS Number : 258515-65-0

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an effective therapeutic agent.

Neuroprotective Effects

Research indicates that isoquinoline derivatives exhibit neuroprotective properties. For instance, compounds with similar structures have shown the ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial targets in the treatment of Alzheimer's disease. A study reported the synthesis and evaluation of compounds that demonstrated significant inhibition of AChE and MAO activity, suggesting a potential role for this compound in neuroprotection .

Structure-Activity Relationship (SAR)

The biological activity of isoquinoline derivatives is heavily influenced by their structural features. The presence of bromine at the 7-position enhances the compound's interaction with biological targets. The carboxylate group contributes to solubility and bioavailability, which are critical for therapeutic efficacy.

Compound Activity IC50 (µM) Notes
Compound 3eAChE Inhibition0.28 (eeAChE)Effective dual-target inhibitor for Alzheimer's
Compound 49MAO-B Inhibition0.0029Best inhibitory profile among tested compounds

Case Studies

  • Alzheimer's Disease Research : A study designed new hybrid compounds based on the pharmacophoric features of isoquinolines and dithiocarbamates, demonstrating that modifications at specific positions can lead to enhanced inhibitory effects on AChE and MAO enzymes .
  • Antitumor Activity Evaluation : In vitro studies have shown that isoquinoline derivatives exhibit cytotoxicity against various cancer cell lines. The bromomethyl substitution is hypothesized to increase interaction with cellular targets involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions or alkylation of pre-functionalized tetrahydroisoquinoline scaffolds. For example, bromomethylation at the 7-position often involves reacting a Boc-protected tetrahydroisoquinoline precursor with bromomethylating agents (e.g., NBS or bromine sources) under controlled conditions. Microwave-assisted synthesis (e.g., 100°C for 1 hour in THF) has been used for similar derivatives to improve yield and reduce reaction time . Purification typically employs silica gel chromatography with hexane/ethyl acetate gradients .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer :

  • 1H-NMR : Key signals include the tert-butyl group at δ 1.48 ppm (s, 9H), dihydroisoquinoline protons (δ 2.78–3.62 ppm, t, J = 5.6 Hz), and bromomethyl protons (δ 4.46–4.54 ppm, m). Aromatic protons in the 7-position appear as distinct doublets or double doublets (δ 6.66–7.00 ppm) .
  • Mass Spectrometry : ESI-MS typically shows [M+H-Boc]+ fragments (e.g., m/z ≈ 191.1 for core structures) and molecular ion peaks consistent with C₁₅H₁₈BrNO₂ (calc. ~312.21) .

Q. What safety precautions are required when handling this brominated tetrahydroisoquinoline derivative?

  • Methodological Answer :

  • Hazards : Acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory sensitization risks .
  • Mitigation : Use fume hoods, wear nitrile gloves, and employ respiratory protection (e.g., N95 masks). Avoid dust formation; store in sealed containers at 2–8°C under inert gas .

Advanced Research Questions

Q. How does the bromomethyl group at the 7-position influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The bromomethyl group serves as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Steric hindrance from the tert-butyl group directs reactivity toward the 7-position. Comparative studies with fluoro or methoxy substituents show reduced reactivity due to electronic effects (e.g., electron-withdrawing groups slow SN2 mechanisms) . For example, Pd(dppf)Cl₂/K₂CO₃ systems in THF yield coupling products with >70% efficiency .

Q. What stability challenges arise during long-term storage, and how can they be addressed?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of the Boc group under acidic/humid conditions or bromine displacement by nucleophiles (e.g., residual amines).
  • Solutions : Store under anhydrous N₂ at 2–8°C. Stabilize solutions with radical inhibitors (e.g., BHT) and avoid prolonged exposure to light . Purity >95% minimizes side reactions in downstream syntheses .

Q. How can computational modeling predict the reactivity of this compound in drug discovery applications?

  • Methodological Answer : Density functional theory (DFT) calculations can map electron density at the bromomethyl group, predicting nucleophilic attack sites. Molecular docking studies (e.g., with BRD7/BRD9 bromodomains) highlight steric compatibility of the tert-butyl group with hydrophobic binding pockets. Experimental validation via kinetic assays (e.g., IC₅₀ measurements) confirms computational predictions .

Key Research Findings

  • Synthetic Flexibility : Bromomethyl derivatives serve as intermediates for synthesizing opioid peptidomimetics and kinase inhibitors (e.g., Wee1), enabling modular drug design .
  • Reactivity Profile : The 7-bromomethyl group undergoes efficient cross-coupling but requires careful handling due to lability under basic conditions .
  • Toxicity Data Gap : Limited ecotoxicological data necessitate in-house assays for environmental risk assessment in preclinical studies .

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